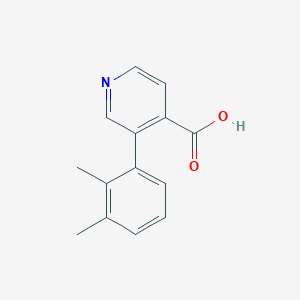
3-(2,5-Dimethylphenyl)isonicotinic acid, 95%
説明
3-(2,5-Dimethylphenyl)isonicotinic acid (3-DMPINA) is a synthetic organic compound that has a variety of uses in scientific research. It is a derivative of isonicotinic acid, an organic compound that is used as a precursor for a number of pharmaceuticals. 3-DMPINA is a white crystalline solid that is soluble in water and other polar solvents. It can be used in a variety of laboratory experiments, including those involving biochemical and physiological studies.
科学的研究の応用
3-(2,5-Dimethylphenyl)isonicotinic acid, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and the preparation of amines. In addition, it is used as a fluorescent probe for the study of enzyme kinetics and as a substrate for the study of enzyme kinetics and protein-protein interactions.
作用機序
The mechanism of action of 3-(2,5-Dimethylphenyl)isonicotinic acid, 95% is not fully understood. However, it is known that it binds to certain proteins, such as enzymes, and can modulate their activity. This binding can lead to changes in the activity of the enzyme and, in some cases, can lead to the production of the desired product.
Biochemical and Physiological Effects
3-(2,5-Dimethylphenyl)isonicotinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase. In addition, it has been found to inhibit the growth of certain bacteria, such as Escherichia coli, and has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
3-(2,5-Dimethylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized and purified. In addition, it can be used in a variety of reactions and can be used to study the activity of enzymes and proteins. However, it is not suitable for use in reactions that require a high degree of purity or for reactions that require high temperatures.
将来の方向性
The use of 3-(2,5-Dimethylphenyl)isonicotinic acid, 95% has a number of potential future applications. It could be used as a fluorescent probe for the study of enzyme kinetics and protein-protein interactions, as well as for the synthesis of various compounds. In addition, it could be used in the development of new drugs and in the study of the biochemical and physiological effects of drugs. Finally, it could be used in the development of new polymers and in the preparation of amines.
合成法
3-(2,5-Dimethylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 2,5-dimethylphenyl isonicotinate with sodium hydroxide in aqueous solution. This reaction produces a white crystalline solid that is readily soluble in water. The product can then be purified by recrystallization or chromatography.
特性
IUPAC Name |
3-(2,5-dimethylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)13-8-15-6-5-11(13)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVRBTHTBZZBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687052 | |
| Record name | 3-(2,5-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-43-3 | |
| Record name | 4-Pyridinecarboxylic acid, 3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















